Cas no 478247-73-3 (2(1H)-PYRIDINONE, 4-HYDROXY-1-(2-PHENYLETHYL)-3-(PHENYLMETHYL)-)
2(1H)-PYRIDINONE, 4-HYDROXY-1-(2-PHENYLETHYL)-3-(PHENYLMETHYL)- Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-PYRIDINONE, 4-HYDROXY-1-(2-PHENYLETHYL)-3-(PHENYLMETHYL)-
- Oprea1_380472
- 3-benzyl-4-hydroxy-1-(2-phenylethyl)-1,2-dihydropyridin-2-one
- 3-benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone
- MFCD01871745
- AKOS005103675
- 9N-712
- CHEMBL3450769
- 3-benzyl-4-hydroxy-1-(2-phenylethyl)pyridin-2-one
- SCHEMBL4466241
- 478247-73-3
-
- Inchi: 1S/C20H19NO2/c22-19-12-14-21(13-11-16-7-3-1-4-8-16)20(23)18(19)15-17-9-5-2-6-10-17/h1-10,12,14,22H,11,13,15H2
- InChI Key: LBAITLDRZBSNBM-UHFFFAOYSA-N
- SMILES: O=C1C(=C(C=CN1CCC1C=CC=CC=1)O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 305.141578849Da
- Monoisotopic Mass: 305.141578849Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 468
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 40.5Ų
2(1H)-PYRIDINONE, 4-HYDROXY-1-(2-PHENYLETHYL)-3-(PHENYLMETHYL)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI85145-1mg |
3-benzyl-4-hydroxy-1-(2-phenylethyl)-1,2-dihydropyridin-2-one |
478247-73-3 | >90% | 1mg |
$202.00 | 2023-12-30 | |
| A2B Chem LLC | AI85145-5mg |
3-benzyl-4-hydroxy-1-(2-phenylethyl)-1,2-dihydropyridin-2-one |
478247-73-3 | >90% | 5mg |
$215.00 | 2023-12-30 | |
| A2B Chem LLC | AI85145-10mg |
3-benzyl-4-hydroxy-1-(2-phenylethyl)-1,2-dihydropyridin-2-one |
478247-73-3 | >90% | 10mg |
$241.00 | 2023-12-30 | |
| A2B Chem LLC | AI85145-500mg |
3-benzyl-4-hydroxy-1-(2-phenylethyl)-1,2-dihydropyridin-2-one |
478247-73-3 | >90% | 500mg |
$729.00 | 2023-12-30 | |
| A2B Chem LLC | AI85145-1g |
3-benzyl-4-hydroxy-1-(2-phenylethyl)-1,2-dihydropyridin-2-one |
478247-73-3 | >90% | 1g |
$1313.00 | 2023-12-30 | |
| abcr | AB582286-500mg |
3-Benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone; . |
478247-73-3 | 500mg |
€678.60 | 2024-08-02 | ||
| abcr | AB582286-1g |
3-Benzyl-4-hydroxy-1-phenethyl-2(1H)-pyridinone; . |
478247-73-3 | 1g |
€1312.80 | 2024-08-02 |
2(1H)-PYRIDINONE, 4-HYDROXY-1-(2-PHENYLETHYL)-3-(PHENYLMETHYL)- Suppliers
2(1H)-PYRIDINONE, 4-HYDROXY-1-(2-PHENYLETHYL)-3-(PHENYLMETHYL)- Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2(1H)-PYRIDINONE, 4-HYDROXY-1-(2-PHENYLETHYL)-3-(PHENYLMETHYL)-
Introduction to 2(1H)-PYRIDINONE, 4-HYDROXY-1-(2-PHENYLETHYL)-3-(PHENYLMETHYL) and Its Significance in Modern Chemical Biology
2(1H)-PYRIDINONE, 4-HYDROXY-1-(2-PHENYLETHYL)-3-(PHENYLMETHYL), identified by its CAS number 478247-73-3, is a compound of considerable interest in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a pyridinone core with hydroxyl, phenylethyl, and phenylmethyl substituents, has garnered attention due to its unique structural and functional properties. The compound's molecular architecture suggests potential applications in the development of novel bioactive molecules, particularly in the realms of enzyme inhibition and drug discovery.
The significance of 2(1H)-PYRIDINONE, 4-HYDROXY-1-(2-PHENYLETHYL)-3-(PHENYLMETHYL) lies in its ability to interact with biological targets in a manner that may lead to therapeutic benefits. The presence of multiple functional groups, including a hydroxyl moiety and aromatic rings, allows for diverse chemical modifications and biological activities. Such structural features are often exploited in the design of small-molecule inhibitors targeting various disease-related pathways.
Recent advancements in chemical biology have highlighted the importance of pyridinone derivatives in medicinal chemistry. Studies have demonstrated that pyridinone scaffolds can serve as effective platforms for developing compounds with anti-inflammatory, anticancer, and antimicrobial properties. The specific substitution pattern in 2(1H)-PYRIDINONE, 4-HYDROXY-1-(2-PHENYLETHYL)-3-(PHENYLMETHYL) may contribute to its potential as a lead compound for further optimization.
In particular, the hydroxyl group at the 4-position of the pyridinone ring can participate in hydrogen bonding interactions, which are crucial for binding to biological targets. Additionally, the phenylethyl and phenylmethyl groups introduce hydrophobicity and steric bulk, which can influence the compound's solubility and binding affinity. These features make 2(1H)-PYRIDINONE, 4-HYDROXY-1-(2-PHENYLETHYL)-3-(PHENYLMETHYL) a promising candidate for structure-activity relationship (SAR) studies.
Current research in this area has focused on understanding the mechanistic basis of how such compounds interact with biological systems. For instance, computational studies have been employed to model the binding modes of 2(1H)-PYRIDINONE, 4-HYDROXY-1-(2-PHENYLETHYL)-3-(PHENYLMETHYL) with target enzymes. These studies provide insights into how modifications to the molecular structure can enhance binding affinity and selectivity.
Moreover, experimental approaches such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been utilized to elucidate the three-dimensional structures of complexes formed between 2(1H)-PYRIDINONE, 4-HYDROXY-1-(2-PHENYLETHYL)-3-(PHENYLMETHYL) and biological targets. Such structural information is invaluable for designing next-generation inhibitors with improved pharmacological profiles.
The compound's potential extends beyond mere academic interest; it holds promise for practical applications in drug development. For example, derivatives of 2(1H)-PYRIDINONE, 4-HYDROXY-1-(2-PHENYLETHYL)-3-(PHENYLMETHYL) could be developed into drugs targeting specific diseases. The ability to fine-tune the molecular structure allows researchers to optimize properties such as bioavailability, metabolic stability, and toxicity.
In conclusion,2(1H)-PYRIDINONE, 4-hydroxy-1-(2-phenylethyl)-3-(phenylmethyl) (CAS no. 478247-73-3) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and potential biological activities make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further.
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